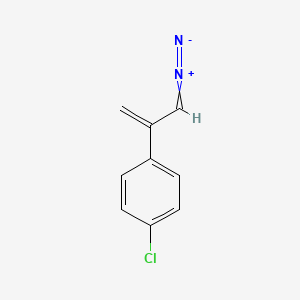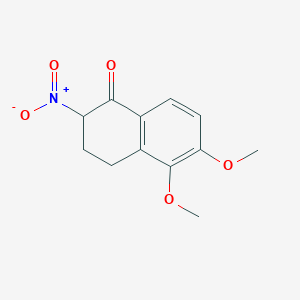
5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of methoxy groups, a nitro group, and a dihydronaphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into a naphthalene derivative.
Methoxylation: Substitution of hydrogen atoms with methoxy groups.
Reduction: Partial reduction to form the dihydronaphthalenone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the industrial protocols and equipment used.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or other substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.
Redox Reactions: Participating in redox reactions that affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group.
2-Nitronaphthalene: Lacks the methoxy groups and dihydronaphthalenone core.
1,4-Dimethoxynaphthalene: Lacks the nitro group and dihydronaphthalenone core.
Uniqueness
5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of methoxy, nitro, and dihydronaphthalenone functionalities, which confer distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
Número CAS |
59515-97-8 |
|---|---|
Fórmula molecular |
C12H13NO5 |
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
5,6-dimethoxy-2-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13NO5/c1-17-10-6-4-7-8(12(10)18-2)3-5-9(11(7)14)13(15)16/h4,6,9H,3,5H2,1-2H3 |
Clave InChI |
KUNWPQPBPDULCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C(CC2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


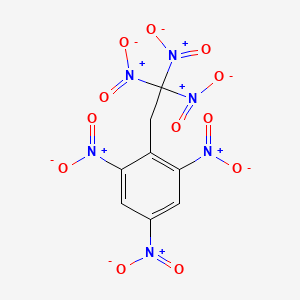
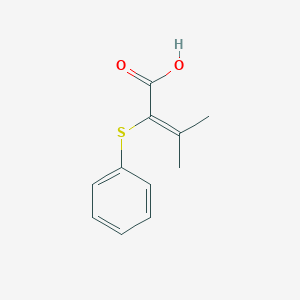
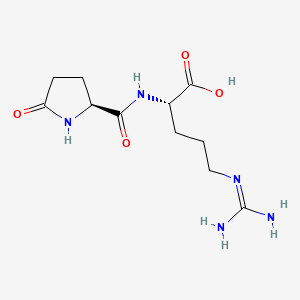

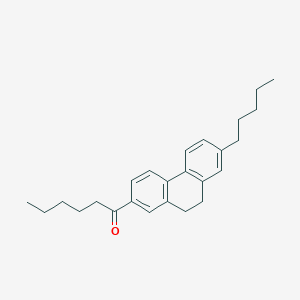

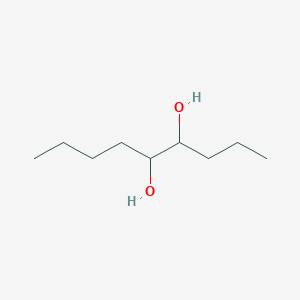
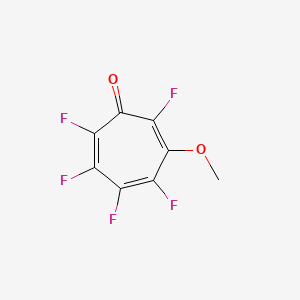
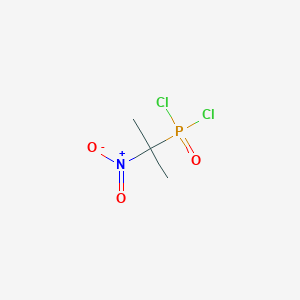
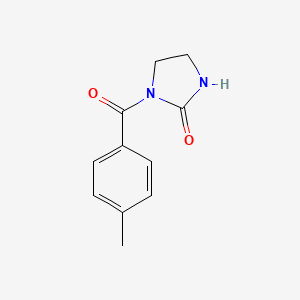
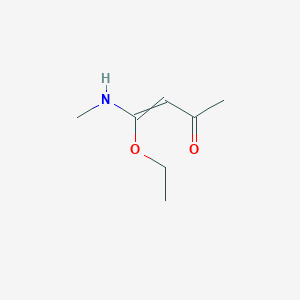
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)

